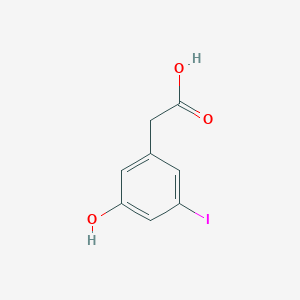
(3-Hydroxy-5-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-5-iodophenyl)acetic acid is an organic compound with the molecular formula C8H7IO3 It is characterized by the presence of a hydroxyl group (-OH) and an iodine atom attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the hydrolysis of (3-iodophenyl)acetonitrile. In this method, (3-iodophenyl)acetonitrile is refluxed with a 1.0M aqueous sodium hydroxide solution for 4 hours. The resulting solution is then extracted with diethyl ether, and the aqueous phase is acidified with a 1.0M hydrochloric acid solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-5-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (3-iodophenyl)glyoxylic acid.
Reduction: Formation of (3-hydroxyphenyl)acetic acid.
Substitution: Formation of (3-azidophenyl)acetic acid or (3-cyanophenyl)acetic acid.
Scientific Research Applications
(3-Hydroxy-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Hydroxy-5-iodophenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)acetic acid: Similar structure but with the iodine atom at the para position.
(3-Hydroxyphenyl)acetic acid: Lacks the iodine atom.
(3-Iodophenyl)acetic acid: Lacks the hydroxyl group.
Uniqueness
(3-Hydroxy-5-iodophenyl)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1393540-48-1 |
|---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
2-(3-hydroxy-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
InChI Key |
IKUBIIBWVBODFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















